
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide, also known as TBN or Compound 8, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. TBN belongs to the family of nicotinamide derivatives and is synthesized through a multistep process involving the reaction of 2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide with benzyl bromide.
作用機序
The mechanism of action of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been reported to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
実験室実験の利点と制限
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for the research on N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide. One potential direction is to investigate the efficacy of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide in animal models of cancer, neurodegenerative disorders, and autoimmune diseases. Another direction is to explore the potential of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide as a therapeutic agent in combination with other drugs or therapies. Moreover, the mechanism of action of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide needs to be further elucidated to understand its full therapeutic potential.
合成法
The synthesis of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide involves a multistep process that starts with the reaction of 2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide with sodium hydride in DMF to form the intermediate compound. The intermediate compound is then reacted with benzyl bromide in the presence of potassium carbonate to yield the final product, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide. The synthesis method has been optimized to obtain high yields and purity of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide.
科学的研究の応用
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has shown promising results in various scientific research fields, including cancer research, neuroscience, and immunology. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been shown to have neuroprotective effects against neuronal damage induced by oxidative stress and inflammation. Moreover, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-benzyl-2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-13(15(18)19-11(2)14(10)17)16(21)20(3)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEMOUGYLAFXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
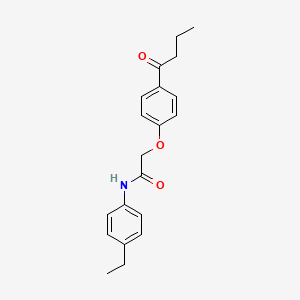
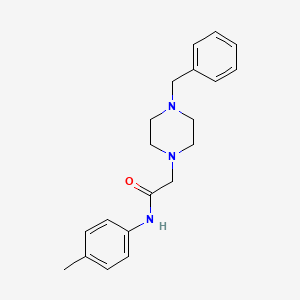

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
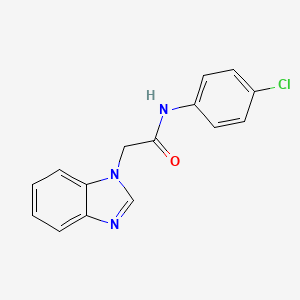
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
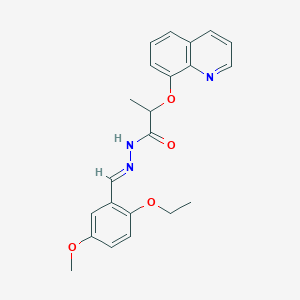
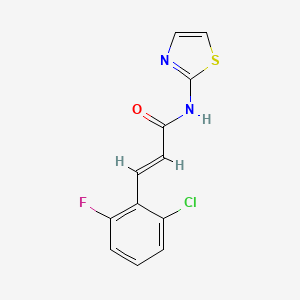
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)